molecular formula C11H10N2O2 B1648359 Methyl 5-aminoisoquinoline-3-carboxylate

Methyl 5-aminoisoquinoline-3-carboxylate

Cat. No. B1648359
M. Wt: 202.21 g/mol
InChI Key: ZAMFPAYEBWMGPX-UHFFFAOYSA-N
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Description

Methyl 5-aminoisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-aminoisoquinoline-3-carboxylate

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 5-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,12H2,1H3

InChI Key

ZAMFPAYEBWMGPX-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=C2C=CC=C(C2=C1)N

Canonical SMILES

COC(=O)C1=NC=C2C=CC=C(C2=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Example 71A (10.33 g, 44.5 mmol) in acetic acid/water (3/1) (320 mL) was treated with iron powder (5.06 g, 90.7 mmol). After stirring for 16 hours at room temperature, the reaction mixture was filtered the filtrate concentrated under reduced pressure to approximately half the original volume. The mixture was then extracted with dichloromethane (3×200 mL). The organic fractions were combined, dried (MgSO4), and the filtrate concentrated under reduced pressure to afford crude material. A precipitate formed in the aqueous phase after sitting for several hours. This was filtered to afford additional crude material. The crude material was purfidied by column chromatography (2% methanol/CH2Cl2) to provide the title compound. MS (ESI+) m/z 203 (M+H)+; MS (ESI−) m/z 201 (M−H)−; 1H NMR (DMSO-d6, 300 MHz) δ 3.92 (s, 3H), 6.34 (s, 2H), 6.96 (dd, J 1.0, 7.8, 1H), 7.31 (d, J 8.1, 1H), 7.51 (t, J 7.9, 1H), 8.82 (s, 1H), 9.15 (s, 1H); Anal. Calcd for C11H10N2O2: C, 65.34; H, 4.99; N, 13.85. Found: C, 65.03; H, 4.95; N, 13.65.
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
5.06 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methanol CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The product of Example 71A (10.33 g, 44.5 mmol) in acetic acid/water (3/1) (320 mL) was treated with iron powder (5.06 g, 90.7 mmol). After stirring for 16 hours at room temperature, the reaction mixture was filtered the filtrate concentrated under reduced pressure to approximately half the original volume. The mixture was then extracted with dichloromethane (3×200 mL). The organic fractions were combined, dried (MgSO4), and the filtrate concentrated under reduced pressure to afford crude material. A precipitate formed in the aqueous phase after sitting for several hours. This was filtered to afford additional crude material. The crude material was purified by column chromatography (2% methanol/CH2Cl2) to provide the title compound. MS (ESI+) m/z 203 (M+H)+; MS (ESI−) m/z 201 (M−H)−; 1H NMR (DMSO-d6, 300 MHz) δ 3.92 (s, 3H), 6.34 (s, 2H), 6.96 (dd, J 1.0, 7.8, 1H), 7.31 (d, J 8.1, 1H), 7.51 (t, J 7.9, 1H), 8.82 (s, 1H), 9.15 (s, 1H); Anal. Calcd for C11H10N2O2: C, 65.34; H, 4.99; N, 13.85. Found: C, 65.03; H, 4.95; N, 13.65.
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
5.06 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

5-Aminoisoquinoline-3-carboxylic acid (25 g) is added to methanol (2 liters). The mixture is heated to the reflux temperature and a stream of dry hydrogen chloride is bubbled through for 3 hours. The mixture is heated under reflux for a further 3 hours and then concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 60° C. The residue is dissolved in water (200 cc) and the solution is washed with ethyl acetate (2×100 cc). The aqueous solution is rendered alkaline to pH 9 by adding potassium carbonate. The precipitate formed is filtered off, washed with water and dried to yield 5-amino-3-methoxycarbonylisoquinoline (20.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

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